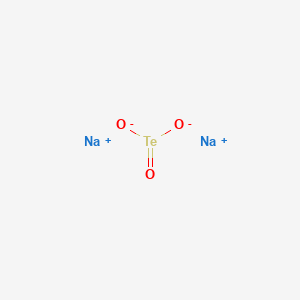

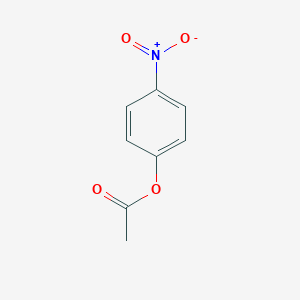

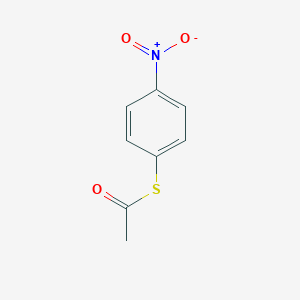

![molecular formula C17H14N2O5 B032566 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid CAS No. 394228-95-6](/img/structure/B32566.png)

4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid often involves multi-step processes. For example, compounds with methoxyphenyl groups and pyrazole structures can be synthesized through reactions involving specific precursors and catalysts. One study discusses the synthesis of related compounds, highlighting the importance of selecting appropriate reactants and conditions to achieve desired structures (Ö. Tamer et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds with methoxyphenyl and pyrazole groups is characterized by specific spatial arrangements and bond lengths. Crystallography and spectroscopic methods are commonly used to elucidate these structures. For instance, a study on a structurally related molecule revealed the compound's crystal packing stabilized by hydrogen bonds, showcasing the intricate molecular geometry and interactions within the crystal lattice (Zhao et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can be complex and varied, depending on the functional groups present. Research on similar compounds has shown that reactions such as cyclization, condensation, and nucleophilic substitution are common and crucial for modifying the chemical structure and properties of the compound. For example, reactions to synthesize diamides based on methoxyphenyl tetrahydro-2H-pyran-4-carboxylic acid derivatives were explored, demonstrating the versatility of these compounds in chemical synthesis (A. A. Agekyan et al., 2015).

Physical Properties Analysis

The physical properties of compounds like 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on related compounds provide insights into how intermolecular interactions, such as hydrogen bonding, can affect these properties. For example, a compound's crystalline structure and solubility can be significantly impacted by the presence of methoxy and hydroxy groups, as well as the overall molecular geometry (Nataraj Chitrapriya et al., 2011).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and potential for forming derivatives, are key areas of interest. Research into compounds with similar structures has shed light on their reactivity patterns, highlighting how functional groups such as methoxy, hydroxy, and carboxylic acid can influence chemical behavior. Studies on the synthesis and characterization of related molecules underscore the impact of molecular structure on chemical properties and reactivity (S. A. Halim & M. Ibrahim, 2022).

Applications De Recherche Scientifique

Environmental Toxicology

Phenolic compounds like hydroxy-4-methoxybenzophenone (BP-3), which share structural similarities with 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid, have been extensively studied for their potential environmental and reproductive toxicities. BP-3, a common UV filter in skincare products, has been detected in various biological matrices and is associated with reproductive toxicity in both humans and animals. High levels of BP-3 exposure have been linked to changes in birth weights and gestational ages, as well as disruptions in steroidogenic gene expression in fish, indicating potential endocrine-disrupting effects (Ghazipura et al., 2017).

Drug Degradation Pathways

Advanced Oxidation Processes (AOPs) have been utilized to degrade recalcitrant compounds like acetaminophen in aqueous environments, producing various by-products. The degradation pathways and biotoxicity of these by-products, such as hydroquinone and 1,4-benzoquinone, have been systematically reviewed, highlighting the environmental implications of pharmaceutical pollution and the effectiveness of AOPs in mitigating these impacts (Qutob et al., 2022).

Phosphonic Acids in Drug Development

Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms, have been explored for their bioactive properties including drug and pro-drug applications. The synthesis and applications of phosphonic acids cover a broad spectrum of fields including chemistry, biology, and physics, indicating their versatility and potential in drug development (Sevrain et al., 2017).

Coumarin Derivatives in Pharmacology

3-Hydroxycoumarin, a significant derivative of coumarins, has been recognized for its extensive chemical, photochemical, and biological properties, including potential applications in genetics, pharmacology, and microbiology. The synthesis, reactivity, and biological applications of 3-hydroxycoumarin have been thoroughly reviewed, underscoring its importance in the development of new therapeutic agents (Yoda, 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-23-12-6-7-13(14(20)8-12)16-15(9-18-19-16)24-11-4-2-10(3-5-11)17(21)22/h2-9,20H,1H3,(H,18,19)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYBKIBKGILMSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

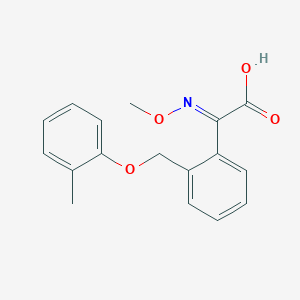

![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)